4-{3-[2-(Methyl{[(3-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives is a topic of interest due to their significant biological activities. In the context of the compound "4-{3-[2-(Methyl{[(3-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-yl}benzoic acid," we can draw parallels from the synthesis methods described in the provided papers. Paper outlines a process for synthesizing 1,3,4-oxadiazoline derivatives, starting with the preparation of ethyl 4-methylbenzoate from 4-methyl benzoic acid and anhydrous ethanol. This compound is then reacted with hydrazine hydrate to produce a hydrazine intermediate, which is further reacted with aromatic aldehydes to yield hydrazones. These hydrazones undergo cyclodehydration with acetic anhydride to form the oxadiazoline derivatives. This method is noted for its mild reaction conditions and good yields, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is crucial for understanding their chemical properties and potential applications. Paper discusses the synthesis and characterization of a compound with a similar structure, where the dihedral angle between the benzene and thiophene rings is measured, and the presence of intermolecular hydrogen bonds is confirmed through X-ray diffraction. Quantum chemical calculations are performed to analyze the Mulliken charge population and Wiberg bond order, providing insights into the active centers of the molecule. These methods could be applied to analyze the molecular structure of "4-{3-[2-(Methyl{[(3-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-yl}benzoic acid" to determine its active sites and predict its reactivity.
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives is influenced by their molecular structure. Paper describes the reactivity of a 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole derivative, which includes the formation of a Schiff base through condensation with salicylaldehyde and the synthesis of a dimethylamino analogue. These reactions demonstrate the versatility of oxadiazole derivatives in forming new compounds with varied functional groups. The amino tautomer is found to be predominant over the N-hydroxide tautomer, which could be relevant when considering the chemical reactions of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are important for their practical applications. Paper provides information on the photoluminescence properties of the synthesized compound, which exhibits intense purple emission, and its thermal stability, which is maintained below 298°C in a nitrogen atmosphere. These properties, along with the compound's acid/base stability mentioned in paper , are significant for the development of materials with specific optical and thermal characteristics. The stability of the compound "4-{3-[2-(Methyl{[(3-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-yl}benzoic acid" could be inferred from these findings, suggesting potential applications in fields where such properties are required.
Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary : Pinacol boronic esters are valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is less developed. In a recent study , researchers reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach.
Spectroscopic Characterization and Crystal Structures
- Results/Outcomes :
Synthesis of Racemic Compounds
- Methods/Experimental Procedures :
Antioxidant Potential Evaluation
properties
IUPAC Name |
4-[3-[2-[methyl-[(3-methylphenyl)carbamoyl]amino]ethyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-4-3-5-16(12-13)21-20(27)24(2)11-10-17-22-18(28-23-17)14-6-8-15(9-7-14)19(25)26/h3-9,12H,10-11H2,1-2H3,(H,21,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWXGBOPCZTLTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)CCC2=NOC(=N2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115864 | |
Record name | Benzoic acid, 4-[3-[2-[methyl[[(3-methylphenyl)amino]carbonyl]amino]ethyl]-1,2,4-oxadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[2-(Methyl{[(3-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid | |
CAS RN |
1142209-91-3 | |
Record name | Benzoic acid, 4-[3-[2-[methyl[[(3-methylphenyl)amino]carbonyl]amino]ethyl]-1,2,4-oxadiazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[3-[2-[methyl[[(3-methylphenyl)amino]carbonyl]amino]ethyl]-1,2,4-oxadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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